3-Sulfanyl-L-tyrosine

Tubulin tyrosine ligase Tub-tag labeling Site-specific protein modification

3-Sulfanyl-L-tyrosine (also referred to as 3-mercapto-L-tyrosine, 3-SH-L-Tyr, or thiotyrosine) is a non-canonical, sulfur-containing L-tyrosine analog bearing an aromatic thiol (–SH) substituent at the 3-position of the phenol ring, with molecular formula C₉H₁₁NO₃S and exact mass 213.046 Da. The compound retains the native (2S)-α-amino acid configuration, preserving compatibility with enzymatic recognition systems such as tubulin tyrosine ligase (TTL).

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 742639-25-4
Cat. No. B12532892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfanyl-L-tyrosine
CAS742639-25-4
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)S)O
InChIInChI=1S/C9H11NO3S/c10-6(9(12)13)3-5-1-2-7(11)8(14)4-5/h1-2,4,6,11,14H,3,10H2,(H,12,13)/t6-/m0/s1
InChIKeyYUIMQARXTGWESJ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Sulfanyl-L-tyrosine (CAS 742639-25-4) for Site-Specific Protein Bioconjugation: Procurement-Relevant Identity and Physicochemical Profile


3-Sulfanyl-L-tyrosine (also referred to as 3-mercapto-L-tyrosine, 3-SH-L-Tyr, or thiotyrosine) is a non-canonical, sulfur-containing L-tyrosine analog bearing an aromatic thiol (–SH) substituent at the 3-position of the phenol ring, with molecular formula C₉H₁₁NO₃S and exact mass 213.046 Da . The compound retains the native (2S)-α-amino acid configuration, preserving compatibility with enzymatic recognition systems such as tubulin tyrosine ligase (TTL) [1]. Its defining feature is the aryl thiol moiety, which exhibits a markedly depressed pKₐ of 5.5 relative to generic thiophenol (pKₐ ~6.5), enabling pH-gated nucleophilic reactivity that is orthogonal to alkyl thiols such as glutathione and cysteine [1]. This property—combined with its full aqueous solubility and regioisomeric homogeneity—distinguishes 3-sulfanyl-L-tyrosine within the landscape of genetically encodable and chemo-enzymatically incorporable aryl thiol handles used in precision protein modification [1].

Why Generic Thiol-Containing Amino Acids Cannot Substitute for 3-Sulfanyl-L-tyrosine in Orthogonal Protein Dual-Labeling Workflows


Aryl thiol nucleophiles are not interchangeable with alkyl thiols in precision bioconjugation: the pKₐ gap between 3-sulfanyl-L-tyrosine (pKₐ 5.5) and alkyl thiols such as glutathione (pKₐ ~8.5–8.8) or free cysteine (pKₐ ~8.3) creates a pH-switchable reactivity window that alkyl thiols cannot recapitulate [1]. Furthermore, the closest structural analog among aryl thiol amino acids—4-mercapto-L-phenylalanine (4-SH-L-Phe)—suffers from poor aqueous solubility requiring organic co-solvent, ~3-fold lower TTL-mediated incorporation efficiency, and regioisomeric heterogeneity, eliminating it as a viable drop-in replacement in aqueous, enzyme-driven labeling cascades [1]. The catalytic utility of thiotyrosine, demonstrated in designed proteins where the scaffold lowers the thiol pKₐ further to 5.8–5.9 for native chemical ligation (NCL) catalysis, is entirely absent in alkyl-thiol-containing canonical amino acids and non-thiol Tyr analogs [2]. These fundamental differences mean that generic substitution with cysteine, DTT, or 4-SH-Phe would compromise either the orthogonality, incorporation yield, aqueous compatibility, or catalytic functionality of the intended bioconjugation workflow.

3-Sulfanyl-L-tyrosine: Comparator-Backed Quantitative Evidence for Procurement Decision-Making


TTL-Mediated Incorporation Efficiency: 3-SH-L-Tyr vs. 4-SH-L-Phe—An ~2.8-Fold Advantage in Enzymatic Ligation Yield

Under identical TTL-mediated ligation conditions, 3-sulfanyl-L-tyrosine (delivered as disulfide 6 with in situ TCEP reduction) achieved a plateau incorporation of ~85% into the CF-Tub-tag substrate, whereas the 4-SH-L-Phe/3-SH-L-Phe mixture (disulfide 3ab) plateaued at only ~30% [1]. The 3-SH-L-Tyr ligation reached ≥75% conversion within 3 hours [1]. These incorporation rates are comparable to those of previously validated 3-azido-L-Tyr and 3-formyl-L-Tyr reagents, confirming that the 4-hydroxy group of the tyrosine scaffold is critical for efficient TTL recognition [1].

Tubulin tyrosine ligase Tub-tag labeling Site-specific protein modification

Aqueous Solubility Advantage: 3-SH-L-Tyr Enables Fully Aqueous Ligation, Eliminating Organic Co-Solvent Requirements of 4-SH-L-Phe

TTL-mediated ligation with 3-sulfanyl-L-tyrosine (disulfide 6) was performed under fully aqueous conditions, whereas the 4-SH-L-Phe-containing disulfide mixture (3ab) required 2.5 vol% DMSO as co-solvent due to poor aqueous solubility of the reduced aryl thiol species [1]. This solubility difference is attributed to the 4-hydroxy substituent on the tyrosine aromatic ring, which simultaneously enhances water solubility, promotes TTL substrate recognition, and lowers the aryl thiol pKₐ [1].

Aqueous solubility Protein bioconjugation Green chemistry

Aryl Thiol pKₐ and pH-Gated Orthogonal Reactivity: 3-SH-L-Tyr (pKₐ 5.5) Enables Selective Modification in the Presence of Cellular Thiols

2D NMR titration (¹H–¹³C HMQC and HMBC) determined the pKₐ of the 3-SH-L-Tyr aryl thiol as 5.5, markedly lower than the reported pKₐ of 6.5 for thiophenol [1] and the pKₐ of ~6.4 for thiotyrosine in a short unstructured peptide [2]. This depressed pKₐ translates into a functional pH window: at pH ≤7.0, the reaction between the 3-SH-L-Tyr aryl thiolate and ethynyl-triazolyl-phosphinate (ETP) electrophiles was virtually unaffected by the presence of 10 equivalents of glutathione (GSH), whereas at pH ≥7.4, GSH competition became significant [1]. Kinetic rate constants (k) for the aryl thiolate–ETP reaction ranged from 0.38 M⁻¹s⁻¹ (pH 4.5) to 4.45 M⁻¹s⁻¹ (pH 7.4), with the steepest increase occurring between pH 4.5 and 5.5, concordant with the pKₐ value [1].

Orthogonal bioconjugation pH-controlled reactivity Thiol selectivity

Regioisomeric Purity: 3-SH-L-Tyr Is Obtained as a Single Regioisomer, Whereas 4-SH-L-Phe Is Produced as a 4:1 Mixture of Ortho/Para Isomers

Chlorosulfonation of L-tyrosine is fully ortho-selective with respect to the phenol directing group, yielding the symmetrical disulfide of 3-SH-L-Tyr (compound 6) as the sole regioisomer in 21% yield over three steps [1]. In contrast, the same synthetic sequence applied to L-phenylalanine produced a 4:1 mixture of 4-SH-L-Phe (3a) and 3-SH-L-Phe (3b) regioisomers (disulfide 3ab), as confirmed by NMR [1]. This regioisomeric heterogeneity in the phenylalanine series introduces compositional ambiguity that complicates stoichiometric calculations and may lead to irreproducible bioconjugation outcomes.

Regioisomeric purity Synthetic homogeneity Quality control

Catalytic Activity of Protein-Incorporated Thiotyrosine: pKₐ Suppression to 5.8–5.9 in a Designed Scaffold Enables Hydrolase and NCL Catalysis

When 3-sulfanyl-L-tyrosine (thiotyrosine) was incorporated as a non-canonical amino acid into a designed cyclic protein scaffold ('sans queue ni tête'), the protein microenvironment further suppressed the thiol pKₐ to 5.8–5.9, significantly lower than the pKₐ of 6.4 measured for thiotyrosine in a short unstructured peptide [1]. This engineered protein demonstrated dual catalytic functionality: it acted as a hydrolase and catalyzed native chemical ligation (NCL) of peptides, a reaction that typically requires high concentrations (100–200 mM) of exogenous aryl thiol additives such as 4-mercaptophenylacetic acid (MPAA) [1]. The catalytic NCL activity of the thiotyrosine-containing protein represents a functional capability that is structurally inaccessible to alkyl-thiol-containing amino acids (e.g., cysteine) and functionally inaccessible to non-thiol tyrosine analogs.

Native chemical ligation Protein catalysis pKₐ engineering

Dual-Payload Antibody-Drug Conjugate Construction: 3-SH-L-Tyr Enables DAR 10 ADC with Two Distinct Cytotoxic Payloads via Orthogonal Dual-Labeling

The orthogonal reactivity of 3-SH-L-Tyr (aryl thiol, pKₐ 5.5) versus native cysteine residues (alkyl thiol, pKₐ ~8.3) was exploited to construct a fully functionalized dual-payload antibody-drug conjugate (ADC) with a drug-to-antibody ratio (DAR) of 10 [1]. The workflow involved: (i) TTL-mediated site-specific incorporation of 3-SH-L-Tyr at the C-terminus of Brentuximab light chain; (ii) aryl thiolate functionalization with an ETP-drug conjugate (MMAE) at pH 5.5 to yield DAR 2; and (iii) subsequent cysteine conjugation with a second payload (MMAF) using P5 electrophiles at pH 8.3 to yield the final DAR 10 dual-payload ADC [1]. This ADC displayed potent cytotoxicity toward target-antigen-bearing cells along with a strong bystander killing effect [1]. No other single non-canonical amino acid handle has been demonstrated to support this specific sequential dual-payload ADC architecture with defined DAR at both conjugation sites.

Antibody-drug conjugate Dual-payload ADC DAR control

Procurement-Guiding Application Scenarios for 3-Sulfanyl-L-tyrosine Based on Quantitative Differentiation Evidence


Orthogonal Dual-Labeling of Nanobodies for Super-Resolution Imaging

For laboratories generating fluorescently labeled nanobodies for super-resolution microscopy or single-molecule imaging, 3-sulfanyl-L-tyrosine enables the sequential installation of a fluorophore (via aryl thiol-ETP conjugation at pH 5.5) and a photostabilizer such as Trolox (via cysteine-maleimide conjugation at pH 8.3) within the same protein molecule [1]. The demonstrated construction of a GFP-enhancer nanobody (GBP1) carrying both Cy5 and Trolox showed enhanced initial fluorescence and prolonged photostability (signal retained after 30 imaging cycles vs. 15 cycles for the Cy5-only construct) [1]. Competing aryl thiol handles such as 4-SH-L-Phe cannot be used for this application due to inadequate aqueous solubility and ~3-fold lower enzymatic incorporation efficiency [1].

Dual-Payload Antibody-Drug Conjugate (ADC) Development with Defined DAR

Pharmaceutical development teams pursuing next-generation ADCs with dual cytotoxic payloads can utilize 3-sulfanyl-L-tyrosine to achieve site-specific installation of a first payload (e.g., MMAE) via TTL-Tub-tag labeling and aryl thiol-ETP chemistry at pH 5.5, followed by cysteine-directed installation of a second payload (e.g., MMAF) at pH 8.3 [1]. This two-step orthogonal strategy generates a homogeneous DAR 10 construct carrying both a cell-permeable and a cell-impermeable cytotoxin, addressing tumor antigen heterogeneity and drug efflux-mediated resistance simultaneously [1]. The regioisomeric purity of 3-SH-L-Tyr eliminates the compositional ambiguity inherent in 4-SH-L-Phe, which is critical for regulatory CMC (Chemistry, Manufacturing, and Controls) documentation [1].

Designed Protein Catalysts for Native Chemical Ligation (NCL)

Research groups engineering artificial enzymes for peptide and protein synthesis can incorporate 3-sulfanyl-L-tyrosine (thiotyrosine) as a catalytic aryl thiol residue within a designed protein scaffold [2]. When embedded in a structured protein environment, thiotyrosine exhibits a suppressed pKₐ of 5.8–5.9 and demonstrates catalytic activity in both hydrolase reactions and native chemical ligation of peptides [2]. This enables catalytic NCL at substoichiometric protein concentrations, replacing the conventional requirement for high-millimolar concentrations (100–200 mM) of exogenous aryl thiol additives such as MPAA [2]. No other genetically encodable or chemo-enzymatically incorporable aryl thiol amino acid has been demonstrated to support this dual catalytic functionality.

Site-Specific Protein–Protein Conjugation via Enzymatic Oxidative Coupling

In protein–protein conjugation workflows utilizing tyrosinase-mediated oxidative coupling, the intrinsic aryl thiol reactivity of 3-sulfanyl-L-tyrosine can serve as a genetically encodable or chemo-enzymatically installable thiol handle that couples to tyrosine-tagged partner proteins [2]. The depressed pKₐ of the aryl thiol (5.5 free; 5.8–5.9 in a protein context) provides a reactivity window that is kinetically distinct from native cysteine residues, reducing undesired cross-reactivity during multi-step conjugation cascades [1][2]. This application is particularly relevant for constructing bispecific protein therapeutics and protein–enzyme conjugates where defined architecture and minimal homodimerization are essential.

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